(2-(4-(Benzyloxy)phenyl)pyridin-3-yl)methanol
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Overview
Description
(2-(4-(Benzyloxy)phenyl)pyridin-3-yl)methanol: is an organic compound that features a pyridine ring substituted with a benzyloxyphenyl group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(4-(Benzyloxy)phenyl)pyridin-3-yl)methanol typically involves the following steps:
Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of benzyl alcohol with a suitable phenyl halide under basic conditions to form the benzyloxyphenyl intermediate.
Coupling with Pyridine Derivative: The benzyloxyphenyl intermediate is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product.
Reduction: The final step involves the reduction of the intermediate to introduce the methanol group, typically using a reducing agent like sodium borohydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can undergo further reduction to form the corresponding alkane using strong reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC, KMnO4, or Jones reagent.
Reduction: LiAlH4, NaBH4 (Sodium borohydride).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.
Material Science: It can be used in the synthesis of novel materials with unique electronic properties.
Biology and Medicine:
Drug Development:
Biological Studies: It can be used in studies to understand the interaction of small molecules with biological targets.
Industry:
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Pharmaceuticals: It can be used in the production of pharmaceutical compounds.
Mechanism of Action
The mechanism by which (2-(4-(Benzyloxy)phenyl)pyridin-3-yl)methanol exerts its effects involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
(2-(4-(Methoxy)phenyl)pyridin-3-yl)methanol: Similar structure but with a methoxy group instead of a benzyloxy group.
(2-(4-(Ethoxy)phenyl)pyridin-3-yl)methanol: Similar structure but with an ethoxy group instead of a benzyloxy group.
Uniqueness:
- The presence of the benzyloxy group in (2-(4-(Benzyloxy)phenyl)pyridin-3-yl)methanol provides unique electronic and steric properties that can influence its reactivity and interaction with biological targets, making it distinct from its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[2-(4-phenylmethoxyphenyl)pyridin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c21-13-17-7-4-12-20-19(17)16-8-10-18(11-9-16)22-14-15-5-2-1-3-6-15/h1-12,21H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCANNZUIDDFMEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=C(C=CC=N3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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